Cas no 5347-33-1 (2-bromo-n-(4-methoxybenzyl)benzamide)
5347-33-1 structure
Product Name:2-bromo-n-(4-methoxybenzyl)benzamide
CAS No:5347-33-1
MF:C15H14BrNO2
MW:320.181163311005
CID:1586537
PubChem ID:668845
Update Time:2025-04-21
2-bromo-n-(4-methoxybenzyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-n-(4-methoxybenzyl)benzamide
- benzamide, 2-bromo-N-[(4-methoxyphenyl)methyl]-
- 2-bromo-n -(4-methoxybenzyl)benzamide
- Z30871240
- CBMicro_018654
- CCG-6886
- AKOS000188646
- DTXSID90968185
- STK051307
- BIM-0018677.P001
- 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid
- 5347-33-1
- SR-01000206077-1
- SR-01000206077
- 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide
-
- Inchi: 1S/C15H14BrNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)
- InChI Key: VCMRMZNKDGSLTK-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(NCC1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 319.02082
- Monoisotopic Mass: 319.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.388
- Boiling Point: 472.6°C at 760 mmHg
- Flash Point: 239.6°C
- Refractive Index: 1.598
- PSA: 38.33
2-bromo-n-(4-methoxybenzyl)benzamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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